1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride
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Overview
Description
1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride is a complex organic compound known for its vibrant coloration and potential applications in various scientific fields. This compound is characterized by the presence of azo and pyridinium groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride typically involves a multi-step process. One common method includes the diazotization of 2-chloro-4-nitroaniline followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The resulting intermediate is then quaternized with 4-methylpyridine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amines, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride has several scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of colored materials and as a component in certain industrial processes .
Mechanism of Action
The mechanism of action of 1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the pyridinium moiety can interact with various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenol
- 4-Nitrophenyl chloroformate
- Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-
Uniqueness
1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride is unique due to its combination of azo and pyridinium groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific coloration and reactivity .
Properties
CAS No. |
64086-73-3 |
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Molecular Formula |
C20H19Cl2N5O2 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-methylpyridin-1-ium-1-yl)ethyl]-4-[(4-nitrophenyl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C20H19ClN5O2.ClH/c1-15-8-11-25(12-9-15)13-10-22-20-7-4-17(14-19(20)21)24-23-16-2-5-18(6-3-16)26(27)28;/h2-9,11-12,14,22H,10,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
DJJBNWJHPZGBMV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C=C1)CCNC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])Cl.[Cl-] |
Origin of Product |
United States |
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